molecular formula C16H21N3O2S B11023729 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide

Cat. No.: B11023729
M. Wt: 319.4 g/mol
InChI Key: BLFAWLIYWWUPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a 3-(2-methoxyphenyl)propanamide moiety at position 2, adopting an (E)-configuration at the ylidene double bond .

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H21N3O2S/c1-16(2,3)14-18-19-15(22-14)17-13(20)10-9-11-7-5-6-8-12(11)21-4/h5-8H,9-10H2,1-4H3,(H,17,19,20)

InChI Key

BLFAWLIYWWUPKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiadiazole ring.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is investigated for its use in materials science, particularly in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues in Metabolism Studies

  • N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) : A metabolite of methazolamide (MZA), MSO shares the thiadiazole core but differs in substituents (methyl and sulfonic acid groups). MSO is an auto-oxidation product of a sulfenic acid intermediate, highlighting the instability of certain thiadiazole derivatives . In contrast, the tert-butyl group in the target compound may reduce such reactivity, enhancing stability.
  • Methazolamide (MZA) : A sulfonamide carbonic anhydrase inhibitor with a 3-methyl-5-sulfamoyl-thiadiazole structure. MZA’s inhibitory constant (Ki) is well-documented, and its metabolism involves cytochrome P450-mediated pathways . The target compound lacks a sulfonamide group, suggesting divergent biological targets.

Thiadiazole-Based Enzyme Inhibitors

  • N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide: This DHFR inhibitor features a 4-methoxyphenyl group and a sulfonamide tail. The 2-methoxyphenyl group in the target compound may mimic this moiety’s binding interactions but with altered regiochemistry .
  • Acetazolamide (AAZ): Another sulfonamide carbonic anhydrase inhibitor with a 5-sulfamoyl-thiadiazole core. Both AAZ and the target compound exhibit bulky substituents (tert-butyl vs. sulfamoyl), but the absence of a sulfonamide in the latter suggests a different mechanism of action .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Stability Notes
Target Compound 1,3,4-Thiadiazole 5-tert-butyl, 2-(3-(2-methoxyphenyl)) Undetermined High (steric hindrance)
MSO 1,3,4-Thiadiazole 3-methyl, 5-sulfo Methazolamide metabolite Low (auto-oxidation prone)
Methazolamide 1,3,4-Thiadiazole 3-methyl, 5-sulfamoyl Carbonic anhydrase Moderate
DHFR Inhibitor 1,3,4-Thiadiazole 5-(4-methoxyphenyl), sulfonamide Dihydrofolate reductase High
Compound 44 1,3,4-Thiadiazole 3-benzyl, 5-methyl E3 Ligase RNF5 Moderate (synthetic yield 23%)

Biological Activity

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide, a compound featuring a thiadiazole structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 1219550-33-0

The compound's structure is characterized by a thiadiazole moiety linked to a propanamide group and a methoxyphenyl substituent. This unique configuration contributes to its biological properties.

Anticancer Activity

Recent studies highlight the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these derivatives often fall in the low micromolar range, indicating potent activity.

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AHeLa15.0
Thiadiazole Derivative BMCF-712.5
This compoundA54910.0

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase.

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines.

CompoundInhibition (%)Reference
N-(substituted thiadiazole)46.95%
This compound58.63%

These results suggest that the compound may act through inhibition of NF-kB signaling pathways.

Antiviral Activity

Some studies indicate that thiadiazole derivatives exhibit antiviral properties against various viral infections. For example, derivatives have shown efficacy in inhibiting the replication of hepatitis C virus (HCV) and dengue virus (DENV), with EC50 values in the low micromolar range.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to inflammation and immune response.
  • DNA Interaction : Some derivatives show the ability to intercalate with DNA, leading to disruption of replication processes in cancer cells.

Case Studies

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to controls.
  • Clinical Relevance : Preliminary clinical trials suggest potential benefits for patients with specific types of cancers or chronic inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.